5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with amino, carboxamide, and aryl groups. Its structure includes:
- 1-{[(2-Methoxyphenyl)carbamoyl]methyl} substituent: The 2-methoxy group on the phenyl ring may improve membrane permeability and influence target binding through steric or electronic effects.
The compound’s structural features suggest applications in targeting enzymatic pathways, such as bacterial SOS response inhibition or cancer-related signaling pathways, based on analogs with similar scaffolds .
Properties
IUPAC Name |
5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-7-9-14(10-8-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-5-3-4-6-16(15)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGJRMHHVBNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Substituted Phenyl Groups: The substituted phenyl groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Insights from Structural Modifications
- Substituent Effects on Bioactivity: R1 (Triazole N1 substituent): Bulky aryl groups (e.g., 2-methoxyphenyl carbamoylmethyl) may enhance target engagement by mimicking β-turn structures critical for LexA inhibition . In contrast, smaller groups (e.g., carbamoylmethyl in Lead 1) offer moderate activity but lower steric hindrance.
Pharmacokinetic and Toxicity Profiles :
- The 2-methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to halogenated analogs (e.g., 3o with 2-fluorophenyl), prolonging half-life .
- CAI’s clinical limitations (e.g., rapid metabolism to inactive M1) highlight the importance of metabolic stability in the target compound’s design .
Mechanistic Comparisons
- SOS Response Inhibition : Lead 1 and its analogs inhibit LexA self-cleavage (IC50 ~32 µM), a conserved bacterial stress response mechanism. The target compound’s 2-methoxy and 4-methylbenzyl groups may improve binding to LexA’s active site or allosteric regions, as suggested by β-turn mimetic activity .
- Wnt/β-Catenin Pathway: Triazole derivatives like 3o and 3p inhibit this pathway with IC50 values <10 µM, but their fluorophenyl/quinoline substituents limit solubility. The target compound’s methoxy group could balance potency and solubility .
Biological Activity
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, an amine group, and various aromatic substituents that contribute to its biological properties.
Antiparasitic Activity
Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. Specifically, a series of 5-amino-1,2,3-triazole-4-carboxamides were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One compound in particular demonstrated significant suppression of parasite burden in mouse models, with a pEC50 greater than 6, indicating potent activity at submicromolar concentrations .
The mechanism by which these compounds exert their antiparasitic effects appears to involve inhibition of specific metabolic pathways within the parasite. The presence of the triazole moiety is crucial for maintaining bioactivity; modifications that disrupt the hydrogen bonding network or alter electronic properties generally lead to diminished activity .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that the biological activity of this compound is highly sensitive to substituent variations on the aromatic rings. For instance:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions significantly enhances potency. For example, replacing a thiomethyl group with an isopropyl group improved activity by tenfold .
- Positioning : The position of substituents such as fluorine also plays a critical role; fluorination at meta or para positions enhances activity, while ortho substitution reduces it dramatically .
Study 1: Efficacy Against Chagas Disease
In a phenotypic high-content screening study using VERO cells infected with T. cruzi, various derivatives were tested for their ability to reduce parasite load. The most promising candidates exhibited not only potent antiparasitic effects but also favorable pharmacokinetic profiles, including increased solubility and metabolic stability .
Study 2: Toxicity and Selectivity
Further investigations assessed the selectivity and toxicity profiles of these compounds. Notably, certain derivatives displayed over 100-fold selectivity against VERO and HepG2 cell lines compared to their antiparasitic efficacy, suggesting a potential therapeutic window suitable for further development .
Comparative Data Table
| Compound Name | pEC50 | Selectivity | Solubility | Toxicity Profile |
|---|---|---|---|---|
| Compound A | >6 | >100-fold | High | Low |
| Compound B | >5 | >80-fold | Moderate | Moderate |
| Compound C | >7 | >150-fold | Very High | Very Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
